Phenylacetic acid--azepan-2-one (1/1)
CAS No.: 894776-55-7
Cat. No.: VC16889182
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894776-55-7 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | azepan-2-one;2-phenylacetic acid |
| Standard InChI | InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8) |
| Standard InChI Key | WACPKIOJLHPSET-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Component Overview
Phenylacetic acid is an aromatic carboxylic acid characterized by a benzene ring attached to a two-carbon chain terminating in a carboxylic acid group. It is widely utilized in the synthesis of pharmaceuticals, fragrances, and agrochemicals . Azepan-2-one (caprolactam) is a seven-membered lactam ring, serving as the precursor to nylon-6 and employed in polymer chemistry due to its ring-opening polymerization properties .
Molecular Interactions
The 1:1 adduct likely forms through hydrogen bonding between the carboxylic acid group of phenylacetic acid and the amide moiety of azepan-2-one. This interaction stabilizes the complex, potentially enhancing solubility or modifying reactivity compared to the individual components. Structural analogs, such as glycine–caprolactam complexes (CID 41132), demonstrate similar hydrogen-bonded networks , suggesting a comparable arrangement in this system.
Synthetic Methodologies
Synthesis of Phenylacetic Acid
Phenylacetic acid is traditionally synthesized via the hydrolysis of benzyl cyanide, though modern approaches emphasize sustainability. A notable method involves depolymerizing waste polystyrene to styrene, followed by oxidation and hydrolysis to yield phenylacetic acid . Key steps include:
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Polystyrene Depolymerization: Thermal cracking at >340°C produces styrene monomers .
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Oxidation and Hydrolysis: Styrene undergoes sulfonation and ammonolysis to form phenylacetamide, which is hydrolyzed under acidic conditions (e.g., HCl) to phenylacetic acid (yield: 84%) .
Formation of the Adduct
While no direct synthesis of phenylacetic acid–azepan-2-one (1/1) is documented, analogous complexes suggest solvent-mediated crystallization. For example, combining equimolar phenylacetic acid and caprolactam in a polar aprotic solvent (e.g., acetonitrile) under reflux could facilitate adduct formation, followed by slow cooling to precipitate the product .
Physicochemical Properties
Thermal and Spectral Data
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Melting Point: Phenylacetic acid melts at 76.5°C , while caprolactam melts at 69°C. The adduct’s melting point is expected to differ due to intermolecular interactions.
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IR Spectroscopy: Phenylacetic acid exhibits peaks at 1710 cm⁻¹ (C=O stretch) and 3190 cm⁻¹ (O–H stretch) . Caprolactam shows a strong amide C=O stretch near 1680 cm⁻¹ . The adduct’s IR spectrum would likely feature shifted peaks due to hydrogen bonding.
Solubility and Stability
Phenylacetic acid is sparingly soluble in water (1.4 g/L at 20°C) but soluble in organic solvents like ethanol. Caprolactam is highly water-soluble (456 g/L at 20°C). The adduct may exhibit intermediate solubility, enhancing the bioavailability of phenylacetic acid in pharmaceutical contexts .
Pharmacological and Industrial Applications
Polymer Science Applications
Caprolactam’s role in nylon-6 production is well-established. Incorporating phenylacetic acid into caprolactam-based polymers could introduce aromatic rigidity or functional handles for post-polymerization modifications, though this remains speculative without experimental data.
Future Research Directions
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Adduct Characterization: Single-crystal X-ray diffraction and NMR studies are needed to confirm the hydrogen-bonding network.
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Biological Efficacy: Testing the adduct’s ammonia-lowering capacity in hepatic encephalopathy models could validate therapeutic potential .
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Material Properties: Exploring its role as a plasticizer or monomer in polymer chemistry may unveil novel applications.
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